molecular formula C15H13NO B565663 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one CAS No. 209984-30-5

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Cat. No. B565663
CAS RN: 209984-30-5
M. Wt: 223.275
InChI Key: VLYOZVMUFWIJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is a white to yellow powder or crystal .


Synthesis Analysis

The synthesis of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one involves key steps such as microwave-assisted synthesis of a seven-membered lactam . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The InChI code for 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is 1S/C15H13NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3 . More details about the molecular structure can be found in the referenced papers .


Physical And Chemical Properties Analysis

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one has a molecular weight of 223.27 g/mol . It has a topological polar surface area of 20.3 Ų . More details about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

  • Atropisomeric Properties : Dibenzo[b,d]azepin-6-ones have been studied for their atropisomeric properties, which involve the separation into aR- and aS-atropisomers and the study of their stereochemical stability (Tabata et al., 2008).

  • Intermediate in γ-Secretase Inhibitor Synthesis : This compound has been synthesized as a key intermediate in the production of the γ-secretase inhibitor LY411575. This process involves multiple chemical reactions starting from 2-aminobiphenyl (Yan, 2010).

  • Crystal Structure Analysis : The crystal structures of compounds related to 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one have been studied, providing insights into their molecular and supramolecular characteristics (Shankar et al., 2014).

  • Vascular Cognitive Impairment Treatment : Derivatives of 5H-dibenzo[b,f]azepine have been examined for their potential in treating vascular cognitive impairment. These compounds act as histone deacetylase inhibitors and have shown effectiveness in improving cognitive impairment and hippocampal atrophy in studies (Kaur et al., 2019).

  • Synthesis of Dibenzo[c,e]azepine Derivatives : Methods for synthesizing various derivatives of dibenzo[c,e]azepine, including those with donor groups at specific positions, have been developed. These synthesis processes are crucial for exploring the medicinal potential of these compounds (Röhrkasten & Kreher, 1991).

Safety and Hazards

The safety information for 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one includes hazard statements H315 and H319 . Precautionary statements include P305, P351, and P338 .

Future Directions

The future directions for 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one could involve its use in the development of γ-secretase inhibitors for the treatment of Alzheimer’s disease .

properties

IUPAC Name

5-methyl-7H-benzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYOZVMUFWIJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676819
Record name 5-Methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

CAS RN

209984-30-5
Record name 5-Methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.